An In-depth Technical Guide to Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate and its Analogs: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate and its Analogs: Synthesis, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive overview of the chemical structure, synthesis, physical properties, and potential applications of Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate and related isoxazolidine-containing compounds. It is designed to be a valuable resource for professionals in the fields of medicinal chemistry and drug discovery.
Introduction to the Isoxazolidine Scaffold
The isoxazolidine ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a valuable building block in organic synthesis due to its presence in various natural products and biologically active molecules. The inherent reactivity of the N-O bond allows for facile chemical transformations, making isoxazolidines versatile intermediates for the synthesis of more complex molecules such as amino alcohols, alkaloids, and nucleoside analogs.[1][2]
The incorporation of the isoxazolidine scaffold into drug candidates has shown promise in developing new therapeutic agents with a wide range of biological activities, including antimicrobial and antioxidant properties.[3] This guide will focus on a specific derivative, Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate, and its analogs, exploring their chemical characteristics and potential in drug development.
Chemical Structure and Identity
The precise structure of Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate comprises a methyl benzoate moiety linked to a 4-hydroxyisoxazolidine ring via a carbonyl group at the 2-position of the isoxazolidine. The "(S)" designation indicates the stereochemistry at the chiral center of the isoxazolidine ring.
While specific data for this exact compound is scarce, a closely related analog, (S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate , provides valuable insights.
| Identifier | Value | Source |
| Compound Name | (S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate | BLD Pharm |
| CAS Number | 644970-78-5 | [4] |
| Molecular Formula | C13H15NO5 | [4] |
| Molecular Weight | 265.26 g/mol | [4] |
| SMILES Code | O=C(OC)C1=CC=CC=C1C(N2OC(O)C2)=O | [4] |
Synthesis of the Isoxazolidine Core: 1,3-Dipolar Cycloaddition
The primary and most efficient method for synthesizing the isoxazolidine ring system is through a 1,3-dipolar cycloaddition reaction .[1][3][5][6] This reaction involves the [3+2] cycloaddition of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile).
General Principles of the Reaction
The regioselectivity and stereoselectivity of the 1,3-dipolar cycloaddition are influenced by both steric and electronic factors of the nitrone and the alkene.[2] The reaction can be catalyzed by various agents, including Lewis acids, to enhance reaction rates and control selectivity.[7]
Synthetic Workflow Diagram
Caption: Synthetic workflow for isoxazolidine derivatives.
Experimental Protocol: Synthesis of a Generic Isoxazolidine Derivative
The following is a generalized, step-by-step protocol for the synthesis of isoxazolidine derivatives, based on established methodologies.[1][5]
Step 1: Nitrone Synthesis
-
Dissolve the desired substituted benzaldehyde (1 equivalent) in a suitable organic solvent (e.g., ethanol or toluene).
-
Add N-methylhydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the nitrone intermediate can be used directly in the next step or purified by recrystallization.
Step 2: 1,3-Dipolar Cycloaddition
-
To the solution containing the synthesized nitrone, add the alkene (dipolarophile, 1.2 equivalents).
-
Reflux the reaction mixture for 8-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired isoxazolidine derivative.
Physicochemical Properties
The physicochemical properties of isoxazolidine derivatives are crucial for their potential application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.
Predicted Properties
Computational methods can be employed to predict the drug-likeness and physicochemical properties of these compounds.[3][8] Key parameters often evaluated include:
-
Molecular Weight: Generally, compounds with lower molecular weights are preferred for better absorption.
-
LogP (Lipophilicity): A measure of a compound's partition coefficient between octanol and water, indicating its lipophilicity. An optimal LogP range is critical for drug absorption and distribution.
-
Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.
-
Polar Surface Area (PSA): Related to a molecule's ability to permeate cell membranes.
Tabulated Physicochemical Data of Related Compounds
The following table summarizes key physicochemical properties of methyl benzoate, a core component of the target molecule.
| Property | Value | Source |
| Molecular Formula | C8H8O2 | [9] |
| Molar Mass | 136.15 g/mol | [9] |
| Density | 1.0837 g/cm³ | [9] |
| Melting Point | -12.5 °C | [9] |
| Boiling Point | 199.6 °C | [9] |
| Solubility in Water | Poorly soluble | [9] |
Spectroscopic Characterization
The structural elucidation of newly synthesized isoxazolidine derivatives relies heavily on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the C=O of the ester and the O-H of the hydroxyl group.[3]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[1]
Potential Applications in Drug Development
The isoxazolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[2]
Antimicrobial and Antifungal Activity
Several studies have reported the significant antibacterial and antifungal activities of novel isoxazolidine derivatives.[1] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Antioxidant Potential
The antioxidant properties of isoxazolidine-containing compounds have also been investigated.[3] Their ability to scavenge free radicals suggests potential applications in treating diseases associated with oxidative stress.
Other Therapeutic Areas
The versatility of the isoxazolidine ring has led to its exploration in a variety of other therapeutic areas, including the development of:
-
Anticancer agents[10]
-
Antiviral compounds
-
Anti-inflammatory drugs
The synthesis of diverse libraries of isoxazolidine derivatives allows for the screening of these compounds against a wide range of biological targets, facilitating the discovery of new drug leads.
Conclusion
Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate and its analogs represent a promising class of compounds for drug discovery and development. The well-established 1,3-dipolar cycloaddition reaction provides a robust and versatile method for their synthesis. The inherent biological activities of the isoxazolidine scaffold, combined with the ability to readily modify its structure, make these compounds attractive candidates for further investigation in various therapeutic areas. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this important class of heterocyclic compounds.
References
- Al-Hourani, B. J., Al-Zereini, W. A., Al-Tel, T. H., & Al-Aboudi, A. F. (2019). Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. BMC Chemistry, 13(1), 1-17.
- Gümüş, M., Bal, T., & Ulusoy, N. (2018). Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1169-1182.
- Kumar, R. S., & Kumar, D. S. (2015). Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences, 8(4), 834-837.
- Chakraborty, B. (2017). Synthesis of new scaffolds of isoxazolidine & isoxazoline derivatives using some novel class of nitrones via 1,3-dipolar cycloaddition reaction using greener methodologies and biological activities of the cycloadducts. Journal of Pharmaceutical Sciences and Emerging Drugs, 5(1), 1-2.
-
Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(hydroxymethyl)benzoate. Retrieved from [Link]
-
Wikipedia. (2023, November 27). Methyl benzoate. Retrieved from [Link]
- Pellissier, H. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 14812-14864.
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
- Carneiro, P. F. C., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
-
ResearchGate. (n.d.). Drug likeness and physicochemical properties of the ligands. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 2-(4-hydroxybenzoyl)benzoate. Retrieved from [Link]
-
Chemsrc. (n.d.). METHYL 2-(HYDROXYMETHYL)BENZOATE. Retrieved from [Link]
-
PubChem. (n.d.). methyl 4-[[(4-hydroxy-1-methyl-5-oxo-2H-pyrrole-3-carbonyl)-methoxy-amino]methyl]benzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]
- Wang, Y., et al. (2023).
- Smirnov, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 130.
-
The Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. Retrieved from [Link]
-
Smirnov, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PubMed. Retrieved from [Link]
- Khan, I., et al. (2023).
- European Patent Office. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
-
Australian Industrial Chemicals Introduction Scheme. (2024). Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement. Retrieved from [Link]
-
NextSDS. (n.d.). 4-((2-(4-CL-PH)-QUINOLINE-4-CARBONYL)-HYDRAZONOMETHYL)-BENZOIC ACID METHYL ESTER. Retrieved from [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bldpharm.com [bldpharm.com]
- 5. jchps.com [jchps.com]
- 6. scitechnol.com [scitechnol.com]
- 7. Isoxazolidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 10. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
